molecular formula C17H14Cl2N2O B12024715 (3-(2,4-Dichlorophenyl)-1-(o-tolyl)-1H-pyrazol-4-yl)methanol CAS No. 618441-84-2

(3-(2,4-Dichlorophenyl)-1-(o-tolyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B12024715
CAS No.: 618441-84-2
M. Wt: 333.2 g/mol
InChI Key: CTZAHCCIXVXQFQ-UHFFFAOYSA-N
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Description

(3-(2,4-Dichlorophenyl)-1-(o-tolyl)-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a dichlorophenyl group, a tolyl group, and a methanol group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dichlorophenyl)-1-(o-tolyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 2,4-dichlorophenylhydrazine with o-tolualdehyde under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative. The reaction conditions may vary, but common reagents include hydrazine derivatives, aldehydes, and reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(2,4-Dichlorophenyl)-1-(o-tolyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while substitution of the chlorine atoms could yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its biological activity can be studied to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It may have potential as a drug candidate for the treatment of various diseases, depending on its biological activity and pharmacological properties.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(2,4-Dichlorophenyl)-1-(o-tolyl)-1H-pyrazol-4-yl)methanol would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol: Similar structure but with a phenyl group instead of a tolyl group.

    (3-(2,4-Dichlorophenyl)-1-(p-tolyl)-1H-pyrazol-4-yl)methanol: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    (3-(2,4-Dichlorophenyl)-1-(m-tolyl)-1H-pyrazol-4-yl)methanol: Similar structure but with an m-tolyl group instead of an o-tolyl group.

Uniqueness

The uniqueness of (3-(2,4-Dichlorophenyl)-1-(o-tolyl)-1H-pyrazol-4-yl)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

CAS No.

618441-84-2

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

[3-(2,4-dichlorophenyl)-1-(2-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H14Cl2N2O/c1-11-4-2-3-5-16(11)21-9-12(10-22)17(20-21)14-7-6-13(18)8-15(14)19/h2-9,22H,10H2,1H3

InChI Key

CTZAHCCIXVXQFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO

Origin of Product

United States

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